molecular formula C11H11BrN2S B13298887 [(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13298887
M. Wt: 283.19 g/mol
InChI Key: YCEOCNFFOQMOLV-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine is a compound that features a bromophenyl group attached to a thiazole ring via a methylene bridge. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine typically involves the condensation of a bromophenyl derivative with a thiazole precursor. One common method involves the reaction of 2-bromobenzyl chloride with 1,3-thiazol-5-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents. Continuous flow reactors and automated systems might be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Specific pathways and targets would depend on the biological context and the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

(2-Bromophenyl)methylamine is unique due to the presence of both a bromophenyl group and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H11BrN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2

InChI Key

YCEOCNFFOQMOLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CS2)Br

Origin of Product

United States

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